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Compound of Interest

Compound Name: Ethyl 4-Ethynylbenzoate

Cat. No.: B180832

This guide provides a detailed spectroscopic comparison of Ethyl 4-ethynylbenzoate and its
derivatives, offering valuable insights for researchers, scientists, and professionals in drug
development. By presenting key experimental data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS),
this document serves as a practical reference for the characterization of this important class of
compounds.

Introduction to Ethyl 4-ethynylbenzoate and Its
Significance

Ethyl 4-ethynylbenzoate is a versatile organic compound characterized by a benzene ring
substituted with an ethynyl group and an ethyl ester group at the para position. The presence of
the terminal alkyne and the ester functional group makes it a valuable building block in organic
synthesis, particularly in the construction of more complex molecules through cross-coupling
reactions, cycloadditions, and polymerization. Its derivatives, featuring various substituents on
the aromatic ring, allow for the fine-tuning of electronic and steric properties, making them
attractive for applications in materials science, medicinal chemistry, and drug discovery.
Understanding the spectroscopic signatures of these molecules is crucial for their

unambiguous identification, purity assessment, and the study of their chemical behavior.

Spectroscopic Data Comparison

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b180832?utm_src=pdf-interest
https://www.benchchem.com/product/b180832?utm_src=pdf-body
https://www.benchchem.com/product/b180832?utm_src=pdf-body
https://www.benchchem.com/product/b180832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

The following tables summarize the key spectroscopic data for Ethyl 4-ethynylbenzoate and a

selection of its derivatives. The data has been compiled from various sources and provides a

comparative overview of the influence of different substituents on the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (CDClI3)

Other
-OCH2CHs -OCH2CHs Alkyne-H (s, .
Compound Ar-H (ppm) Substituent
(9, ppm) (t, ppm) ppm)
(ppm)
8.01 (d, J=8.4
Ethyl 4-
Hz, 2H), 752  4.38(q,J=7.1 1.40(t J=7.1
ethynylbenzo 3.25 (s, 1H)
(d, J=8.4 Hz, Hz, 2H) Hz, 3H)
ate
2H)
7.93 (d, J=8.1
Ethyl 4-
Hz, 2H), 7.22 435(q,J=7.1 1.39(t, J=7.1 2.39 (s, 3H, -
methylbenzo
(d, J=8.0 Hz, Hz, 2H) Hz, 3H) CHs)
ate
2H)
7.99 (d, J=8.8
Ethyl 4-
Hz, 2H),6.91 4.34(g,J=7.1 1.38(t, J=7.1 3.84 (s, 3H, -
methoxybenz
(d, J=8.8 Hz,  Hz, 2H) Hz, 3H) OCHs)
oate
2H)
7.87 (d, J=8.6
Ethyl 4-
_ Hz, 2H), 6.63  4.31(q,J=7.1 1.36(t, J=7.1 4.08 (brs,
aminobenzoa
t (d, J=8.6 Hz,  Hz, 2H) Hz, 3H) 2H, -NH2)
e
2H)
8.29 (d, J=8.8
Ethyl 4- Hz, 2H), 8.15 4.43(q,J=7.1 1.43(, J=7.1
nitrobenzoate  (d, J=8.8 Hz, Hz, 2H) Hz, 3H)
2H)
Table 2: 13C NMR Spectroscopic Data (CDCIs)
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Other
-OCH2CHs Alkyne-C .
Compound C=0 (ppm) Ar-C (ppm) Substituent
(ppm) (Pppm)
(ppm)
Ethyl 4-
132.2, 131.9,
ethynylbenzo  165.8 61.2,14.3 82.9, 80.0 -
1295, 126.3
ate
Ethyl 4-
143.5, 129.6,
methylbenzo 166.7 60.8, 14.3 - 21.6 (-CHs)
129.1, 128.2
ate
Ethyl 4-
163.1, 131.4,
methoxybenz  166.3 60.6, 14.3 - 55.3 (-OCHs)
122.8,113.4
oate
Ethyl 4-
150.8, 131.5,
aminobenzoa  166.9 60.4, 14.4 - -
120.2, 113.8
te
Ethyl 4- 150.5, 135.5,
_ 164.8 61.7,14.2 - -
nitrobenzoate 130.8, 123.5
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm™?)
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Other Key
Compound v(C=C-H) v(C=C) v(C=0) v(C-0)
Bands
Ethyl 4-
ethynylbenzo  ~3290 ~2110 ~1715 ~1270, ~1100 ~3050 (Ar-H)
ate
Ethyl 4-
~2980 (Alkyl
methylbenzo - - ~1720 ~1275, ~1105
C-H)
ate
Ethyl 4-
~2960 (Alkyl
methoxybenz - - ~1710 ~1255, ~1165
C-H)
oate
Ethyl 4-
) ~3400, ~3300
aminobenzoa - - ~1690 ~1270, ~1170
(N-H)
te
Ethyl 4- ~1525, ~1350
) - - ~1725 ~1280, ~1100
nitrobenzoate (NO2)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (Amax in nm)

Compound Solvent Amax (nm)

Ethyl 4-ethynylbenzoate Ethanol ~245, ~255, ~290
Ethyl 4-methylbenzoate Ethanol ~238

Ethyl 4-methoxybenzoate Ethanol ~258

Ethyl 4-aminobenzoate Water ~290

Ethyl 4-nitrobenzoate Methanol ~265

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (m/z)
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Molecular Key
Molecular . [M]* or [M+H]*
Compound Weight ( g/mol Fragments
Formula (mlz)
) (m/z)
Ethyl 4-
Ci11H1002 174.19 174 146, 129, 101
ethynylbenzoate
Ethyl 4-
C10H1202 164.20 164 135, 119, 91
methylbenzoate
Ethyl 4-
methoxybenzoat C10H1203 180.20 180 151, 135, 107
e
Ethyl 4-
] CoH11NO2 165.19 165 137, 120, 92
aminobenzoate
Ethyl 4-
CoHoNOa4 195.17 195 166, 150, 120

nitrobenzoate

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide. Specific parameters may vary depending on the instrumentation and the specific
sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.6
mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
o Data Acquisition:

o H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s,
and 16 scans.
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o 18C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2
s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts (d) are reported in
parts per million (ppm) relative to TMS (6 = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FTIR spectra were recorded on a spectrometer equipped with an ATR
accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm~? with a resolution of 4
cm~1, Atotal of 32 scans were co-added for each spectrum. A background spectrum of the
clean ATR crystal was recorded prior to the sample measurement.

Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the sample was prepared by dissolving
approximately 1 mg of the compound in 10 mL of a suitable UV-grade solvent (e.g., ethanol,
methanol, or water). This solution was then serially diluted to obtain a final concentration with
an absorbance value between 0.2 and 0.8.

Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.

Data Acquisition: The spectrum was scanned from 200 to 800 nm. The solvent used for
sample preparation was also used as the blank for baseline correction.

Data Processing: The wavelength of maximum absorption (Amax) was determined from the
resulting spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of the sample (approximately 10 pg/mL) was prepared
in a suitable volatile solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive
ion mode analysis.

e Instrumentation: Mass spectra were obtained using an Electrospray lonization (ESI) source
coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

o Data Acquisition: The sample solution was introduced into the ESI source via direct infusion
at a flow rate of 5 pL/min. The mass spectrometer was operated in positive ion mode, and
data was collected over a mass range of m/z 50-500.

o Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-
charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between different spectroscopic techniques and the structural information they
provide.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization of
an organic compound.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Ethyl 4-
ethynylbenzoate and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180832#spectroscopic-comparison-of-ethyl-4-
ethynylbenzoate-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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